molecular formula C18H20N2O3 B5201087 N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide

Numéro de catalogue B5201087
Poids moléculaire: 312.4 g/mol
Clé InChI: DZOPHBYPTSFSHW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methoxybenzamide, commonly known as DMXAA, is a small molecule that has shown potential as an anti-cancer agent. It was first identified in the 1990s and has since been the subject of extensive research.

Mécanisme D'action

The mechanism of action of DMXAA is not fully understood. It is believed to activate the immune system, specifically the production of cytokines, which in turn leads to the destruction of tumor blood vessels and the subsequent death of cancer cells. DMXAA has also been shown to inhibit the production of angiogenic factors, which are proteins that promote the growth of new blood vessels in tumors.
Biochemical and Physiological Effects
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of cytokines, such as tumor necrosis factor alpha and interferon gamma, in the blood. DMXAA has also been shown to decrease the levels of angiogenic factors, such as vascular endothelial growth factor, in tumors. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

DMXAA has several advantages for lab experiments. It is a small molecule that is easy to synthesize, and it has been extensively studied for its anti-cancer properties. However, DMXAA has some limitations as well. It is not very stable and can degrade quickly, which can make it difficult to work with. In addition, DMXAA has not yet been approved for clinical use, which means that its potential as an anti-cancer agent is still being investigated.

Orientations Futures

There are several future directions for research on DMXAA. One area of interest is the development of more stable analogues of DMXAA that can be used in clinical trials. Another area of interest is the investigation of the mechanism of action of DMXAA, which is still not fully understood. Finally, there is interest in exploring the potential of DMXAA in combination with other anti-cancer agents, such as immunotherapy and targeted therapy.
Conclusion
DMXAA is a small molecule that has shown potential as an anti-cancer agent. It has been extensively studied for its ability to induce tumor necrosis and inhibit tumor growth, and it has been shown to enhance the effectiveness of other anti-cancer agents. DMXAA activates the immune system and inhibits the production of angiogenic factors, leading to the destruction of tumor blood vessels and the subsequent death of cancer cells. While DMXAA has some limitations, such as its instability and lack of clinical approval, it is a promising area of research for the development of new anti-cancer therapies.

Méthodes De Synthèse

The synthesis of DMXAA involves a series of chemical reactions. The starting material is 3-methoxybenzoic acid, which is first converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,6-dimethylbenzamide in the presence of triethylamine to form the amide intermediate. Finally, the amide intermediate is oxidized using potassium permanganate to yield DMXAA.

Applications De Recherche Scientifique

DMXAA has been extensively studied for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer models, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of other anti-cancer agents, such as radiation therapy and chemotherapy.

Propriétés

IUPAC Name

N-[2-(2,6-dimethylanilino)-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-6-4-7-13(2)17(12)20-16(21)11-19-18(22)14-8-5-9-15(10-14)23-3/h4-10H,11H2,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOPHBYPTSFSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.